Predicted Lipophilicity and Electronic Properties vs. Hydrazide Precursor
The target benzylidene hydrazone exhibits significantly reduced predicted aqueous solubility and altered electronic properties compared to its direct synthetic precursor, the acetohydrazide (CAS 60458-71-1), due to the addition of the lipophilic benzylidene group. The target compound has a predicted pKa of 12.20±0.46, making it a weaker acid than the hydrazide (predicted pKa 12.10±0.37). While predicted, the increased molecular weight and altered pKa suggest different ionization states at physiological pH, directly impacting in vitro assay outcomes and formulation strategies .
| Evidence Dimension | Lipophilicity and Acidity |
|---|---|
| Target Compound Data | Predicted pKa: 12.20±0.46; Predicted density: 1.22±0.1 g/cm³ (CAS 60458-57-3) . |
| Comparator Or Baseline | 2-[(4,6-dimethylpyrimidin-2-yl)thio]acetohydrazide (CAS 60458-71-1): Predicted pKa: 12.10±0.37; Predicted density: 1.29±0.1 g/cm³ . |
| Quantified Difference | The target compound is a weaker acid (ΔpKa +0.10) and has a lower predicted density (Δ -0.07 g/cm³), consistent with the addition of the benzylidene moiety. |
| Conditions | Predicted values from ChemicalBook database using standard QSAR models. |
Why This Matters
Distinct physicochemical properties dictate different handling, dissolution, and storage requirements, and are essential for interpreting in vitro biological data where compound aggregation or non-specific binding may occur.
